
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, where trifluoromethylthio groups are introduced via radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique chemical properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Dutasteride: Contains a 2,5-bis(trifluoromethyl)phenyl group and is used as a potent inhibitor of 5α-reductase.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H7ClF6OS2 |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |
Clave InChI |
MXUZSYSCWSHSTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


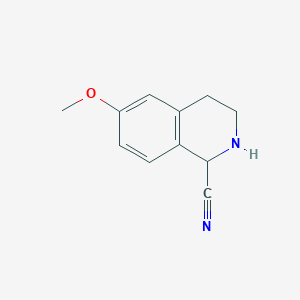
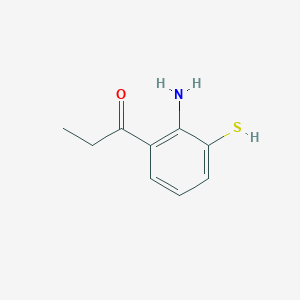
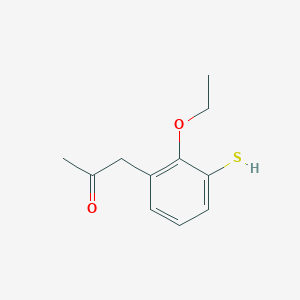
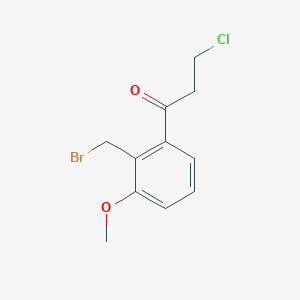
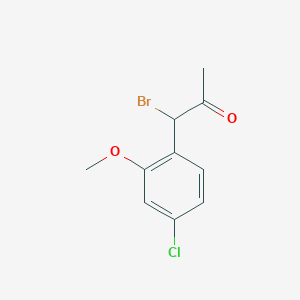
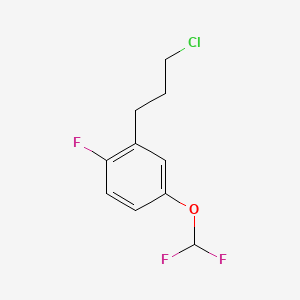
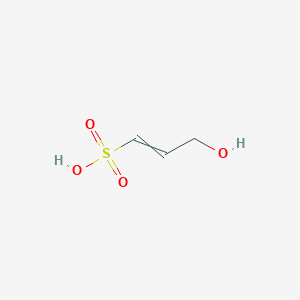

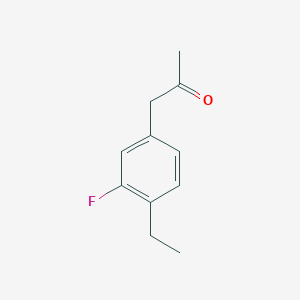

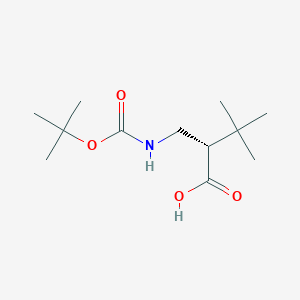
![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)
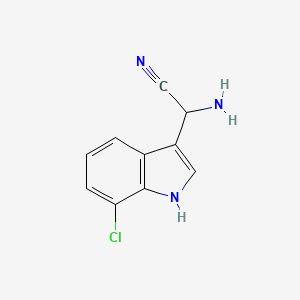
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
